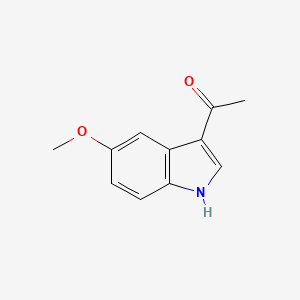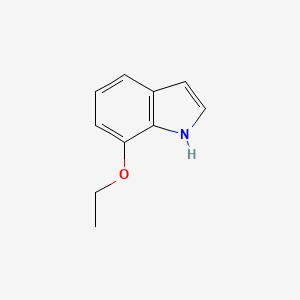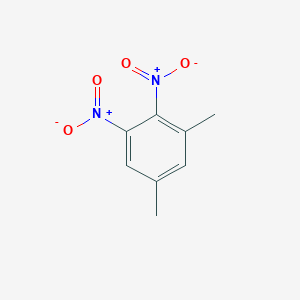![molecular formula C9H10O3S B1357663 [2-(Methylthio)phenoxy]acetic Acid CAS No. 3395-40-2](/img/structure/B1357663.png)
[2-(Methylthio)phenoxy]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Methylthio)phenoxy]acetic Acid” is a chemical compound with the CAS Number: 3395-40-2 . It has a molecular weight of 198.24 . The IUPAC name for this compound is [2-(methylsulfanyl)phenoxy]acetic acid .
Synthesis Analysis
The synthesis of phenoxy acetic acid derivatives can be achieved by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group . For example, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .
Molecular Structure Analysis
The InChI code for “[2-(Methylthio)phenoxy]acetic Acid” is 1S/C9H10O3S/c1-13-8-5-3-2-4-7 (8)12-6-9 (10)11/h2-5H,6H2,1H3, (H,10,11) .
Chemical Reactions Analysis
On hydrolysis, certain compounds can be converted to corresponding phenoxy acid and finally coupled with other compounds in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Physical And Chemical Properties Analysis
“[2-(Methylthio)phenoxy]acetic Acid” is a solid compound . Phenoxy acetic acid, a related compound, exists as solid crystals that are needle-shaped, colorless, and readily soluble in ether, glacial acetic acid, as well as in ethanol solvent with medium-strong acid (pKs = 3.17) .
Applications De Recherche Scientifique
Phenoxy Herbicide Resistance in Agriculture
[2-(Methylthio)phenoxy]acetic Acid, a type of phenoxy herbicide, is used extensively in agriculture for weed control. Research has shown that phenoxy-resistant wild radish populations evolved due to the selection pressure from these herbicides. This resistance can be introgressed into cultivated radish, potentially leading to the development of herbicide-tolerant radish cultivars or other Brassicaceae family members (Jugulam, Walsh, & Hall, 2014).
Anti-Mycobacterial Properties
A study on 2-(4-formyl-2-methoxyphenoxy) acetic acid derivatives revealed their potential as anti-mycobacterial agents. These compounds were evaluated against Mycobacterium tuberculosis, highlighting a possible application in treating tuberculosis (Yar, Siddiqui, & Ali, 2006).
Water Sample Analysis
Methods for determining phenoxy herbicides, including variants like 4-chloro-2-methylphenoxy acetic acid, in water samples have been developed. These methods are crucial for monitoring environmental pollution and ensuring water safety (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Gas Chromatographic Determination
Studies have focused on the derivatization of phenoxy acid herbicides, like 4-chloro-2-methylphenoxy acetic acid, for gas chromatographic analysis. This analytical technique is essential for the accurate detection and quantification of these compounds in various samples (Rompa, Kremer, & Zygmunt, 2004).
Anti-Inflammatory Activity
Research on substituted (2-phenoxyphenyl)acetic acids has shown significant anti-inflammatory activity. These findings are crucial for developing new anti-inflammatory drugs (Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylsulfanylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13-8-5-3-2-4-7(8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIXTGCPNDLWNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602268 |
Source


|
| Record name | [2-(Methylsulfanyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3395-40-2 |
Source


|
| Record name | [2-(Methylsulfanyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

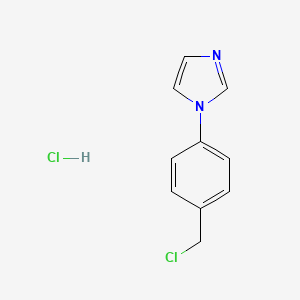
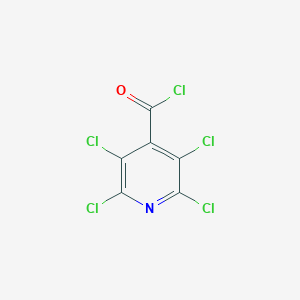


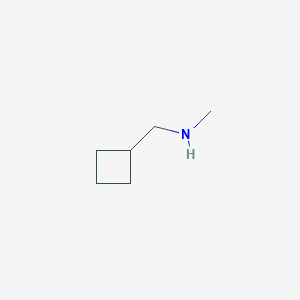
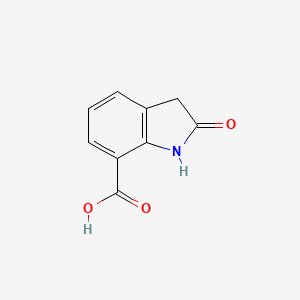

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)
